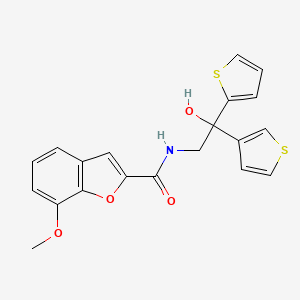![molecular formula C19H24N4O2S B2670435 3,4-二甲基-N-(2-(2-氧代-2-(丙基氨基)乙基)-4,6-二氢-2H-噻吩[3,4-c]吡嗪-3-基)苯甲酰胺 CAS No. 1105247-07-1](/img/structure/B2670435.png)
3,4-二甲基-N-(2-(2-氧代-2-(丙基氨基)乙基)-4,6-二氢-2H-噻吩[3,4-c]吡嗪-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known by its IUPAC name “3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide”, has a molecular weight of 372.5 . It is a complex organic molecule with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a benzamide group, a thieno[3,4-c]pyrazole group, and a propylamino group . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H20N2O2, an average mass of 248.321 Da, and a monoisotopic mass of 248.152481 Da .科学研究应用
化学反应和机理
- 这里研究的化合物显示出涉及 ANRORC 重排(亲核试剂的加成、开环和闭环)的反应机理,然后进行 N-甲酰化,如在分析相关化合物的一项研究中所证明的 (Ledenyova 等人,2018)。
合成和抗菌活性
- 已合成出与该化合物相关的具有良好抗菌活性的新型类似物。这些类似物对金黄色葡萄球菌和枯草芽孢杆菌等细菌表现出显着的功效 (Palkar 等人,2017)。
细胞毒活性
- 与 3,4-二甲基-N-(2-(2-氧代-2-(丙氨基)乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺结构相似的化合物对多种癌细胞系表现出有效的细胞毒作用,表明具有潜在的抗癌应用 (Deady 等人,2003)。
杀虫和抗菌特性
- 对与感兴趣的化合物结构相关的化合物进行的研究证明了杀虫和抗菌特性,突出了在害虫控制和感染管理中的潜在应用 (Deohate & Palaspagar,2020)。
生物学评估
- 合成了相关的苯甲酰胺衍生物并对其生物活性进行了评估,包括抑制人重组碱性磷酸酶和外源性 5'-核苷酸酶,表明具有潜在的医学应用 (Saeed 等人,2015)。
抗癌剂
- 已合成了一些苯并噻唑衍生物,该化合物与所讨论的化合物具有相似的结构,并显示出作为抗癌剂的有希望的活性 (Abu-Hashem & Aly,2017)。
衍生物的合成和抗菌活性
- 已合成出与感兴趣的化合物结构相似的化合物的衍生物并对其抗菌活性进行了测试,表明在对抗微生物感染方面具有潜在的应用 (Gad-Elkareem 等人,2011)。
未来方向
The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of medicine given the antimicrobial activity of similar compounds . Additionally, more research could be done to fully understand its synthesis process and mechanism of action.
属性
IUPAC Name |
3,4-dimethyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-7-20-17(24)9-23-18(15-10-26-11-16(15)22-23)21-19(25)14-6-5-12(2)13(3)8-14/h5-6,8H,4,7,9-11H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAMDDWOYRBPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)

![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)



![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2670362.png)

![4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2670367.png)
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2670369.png)


